N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine
CAS No.: 355383-23-2
Cat. No.: VC14622062
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355383-23-2 |
|---|---|
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine |
| Standard InChI | InChI=1S/C18H23NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3 |
| Standard InChI Key | KMWIGJJYYICGDK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
N-[(4-Methoxynaphthalen-1-yl)methyl]cyclohexanamine consists of a naphthalene ring system substituted with a methoxy group (-OCH₃) at the 4-position. A methylene bridge (-CH₂-) connects the 1-position of the naphthalene ring to the nitrogen atom of a cyclohexanamine group. The cyclohexanamine component features a six-membered aliphatic ring with an amine functional group.
Naphthalene Substituent
The naphthalene moiety is a bicyclic aromatic hydrocarbon, with the methoxy group at the 4-position influencing electronic distribution and reactivity. The methoxy group’s electron-donating nature activates the ring toward electrophilic substitution at specific positions .
Cyclohexanamine Moiety
The cyclohexanamine group contributes steric bulk and conformational flexibility, which may influence the compound’s solubility and interaction with biological targets .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A plausible synthetic route involves reductive amination between 4-methoxy-1-naphthaldehyde and cyclohexanamine:
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Aldehyde Preparation: 4-Methoxynaphthalen-1-amine is oxidized to 4-methoxy-1-naphthaldehyde using a mild oxidizing agent.
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Reductive Amination: The aldehyde reacts with cyclohexanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine:
\text{4-MeO-C₁₀H₆CHO + C₆H₁₁NH₂ \xrightarrow{NaBH₃CN} N-[(4-MeO-C₁₀H₆)CH₂]C₆H₁₁NH}Solvents such as methanol or ethanol are typically employed, with reactions conducted at ambient temperature .
Industrial Production Considerations
Large-scale synthesis would utilize continuous-flow reactors to enhance yield and purity. Key parameters include:
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Temperature Control: Maintained at 25–40°C to prevent side reactions.
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Catalyst Optimization: Heterogeneous catalysts (e.g., palladium on carbon) may improve efficiency.
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Purification: Chromatography or crystallization ensures product homogeneity.
Physical and Chemical Properties
Physicochemical Data
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Appearance: Likely a crystalline solid (inferred from structural analogs).
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Melting Point: Estimated 120–140°C (based on similar naphthylamine derivatives).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF); low water solubility due to hydrophobic naphthalene and cyclohexane groups.
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Stability: Stable under inert atmospheres but susceptible to oxidation in air.
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C stretch), and ~1600 cm⁻¹ (aromatic C=C).
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NMR:
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¹H NMR: δ 6.8–8.2 ppm (naphthalene protons), δ 3.8 ppm (OCH₃), δ 2.5–3.0 ppm (CH₂-N and cyclohexane protons).
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¹³C NMR: δ 55 ppm (OCH₃), δ 40–50 ppm (CH₂-N), δ 120–140 ppm (aromatic carbons).
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Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the ortho and para positions of the naphthalene ring. Example reactions:
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Nitration: Concentrated HNO₃ yields nitro derivatives at the 5- or 8-positions .
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Sulfonation: H₂SO₄ introduces sulfonic acid groups at the 6-position.
Amine Functionalization
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Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.
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Salt Formation: Forms hydrobromide salts upon treatment with HBr, enhancing water solubility (excluded per user instructions).
Oxidation and Reduction
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Oxidation: Strong oxidants (e.g., KMnO₄) convert the methoxy group to a quinone structure.
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Reduction: Catalytic hydrogenation saturates the naphthalene ring to tetralin derivatives.
Applications in Scientific Research
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Ligands in Catalysis: Chiral variants facilitate asymmetric synthesis.
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Polymer Chemistry: Incorporated into monomers for conductive polymers.
Comparison with Structural Analogs
| Compound | Structural Variation | Key Differences |
|---|---|---|
| N-(4-Methoxybenzyl)cyclohexanamine | Benzene instead of naphthalene | Reduced aromatic conjugation, lower lipophilicity |
| N-[(2-Methoxynaphthalen-1-yl)methyl]cyclohexanamine | Methoxy at 2-position | Altered electrophilic substitution patterns |
| N-(Naphthalen-1-ylmethyl)pyrrolidine | Pyrrolidine instead of cyclohexanamine | Different steric and electronic profiles |
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